m-PEG6-(CH2)8-膦酸

描述

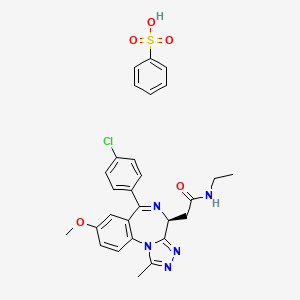

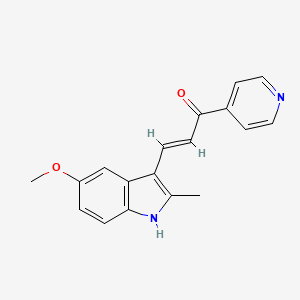

M-PEG6-(CH2)8-phosphonic acid is a PEG linker with a phosphonic acid group attached . It is a non-cleavable linker for bio-conjugation that contains a PO3H2 group and a -CH3 group linked through a linear PEG chain . The hydrophilic PEG linker increases the water solubility properties of the compound .

Molecular Structure Analysis

The molecular weight of m-PEG6-(CH2)8-phosphonic acid is 444.5 g/mol . Its molecular formula is C19H41O9P .Physical and Chemical Properties Analysis

The physical and chemical properties of m-PEG6-(CH2)8-phosphonic acid are not explicitly mentioned in the search results. .科学研究应用

金属杂化衍生物的结构变异性

一项研究探索了由芳香四膦酸合成的金属杂化衍生物。这些衍生物,包括 m-PEG6-(CH2)8-膦酸,是在室温和水热条件下使用结晶合成的。它们表现出独特的结构特性,可用于防腐蚀和作为酸性水溶液中的质子导体 (Colodrero 等,2013)。

双(膦甲基)氨基末端 PEG 的制备

这项研究的重点是双(膦甲基)氨基末端聚(乙二醇) (PEG) 的制备,使用 Moedritzer-Irani 和 Kabachnik-Fields 程序的改编。这些制剂因其在材料科学和生物研究中的潜在应用而具有重要意义 (Turrin 等,2012)。

金属氧化物纳米粒子的涂层平台

研究表明,含有 m-PEG6-(CH2)8-膦酸的统计共聚物可用作金属氧化物纳米粒子的涂层材料。这些涂层提供胶体稳定性,并适用于纳米材料和纳米医学,包括用作体外/体内分析和刺激响应颗粒的造影剂 (Berret & Graillot, 2022)。

聚(乙二醇)交联壳聚糖

用聚(乙二醇)-醛 (PEG-CHO) 修饰的 N-亚甲基膦酸壳聚糖 (NMPC) 显示出增强的吸水膨胀率和吸湿性。这些改性,包括 m-PEG6-(CH2)8-膦酸,对于医用材料应用非常重要,特别是在细胞附着和增殖中 (Ramos 等,2006)。

膦酸的应用和合成

一篇综合综述讨论了膦酸(包括 m-PEG6-(CH2)8-膦酸)在生物活性特性、表面功能化、医学影像和作为磷酸抗原等各个领域的广泛应用。还详细介绍了这些酸的合成方法,提供了对它们在研究和开发中广泛潜力的见解 (Sevrain 等,2017)。

功能化氧化铈纳米粒子的界面活性

这项研究重点介绍了用膦酸末端 PEG 低聚物(包括 m-PEG6-(CH2)8-膦酸)功能化的氧化铈纳米粒子的界面活性。纳米粒子在改性疏水表面和形成稳定的单分子层方面显示出潜力,适用于聚合物表面改性和固体稳定的乳液 (Qi 等,2012)。

作用机制

Target of Action

m-PEG6-(CH2)8-phosphonic acid is primarily used as a linker for bio-conjugation . It contains a PO3H2 group and a -CH3 group linked through a linear PEG chain . The primary targets of this compound are the molecules that it is designed to link together in a bio-conjugation process .

Mode of Action

The mode of action of m-PEG6-(CH2)8-phosphonic acid involves the formation of a stable bond between the molecules it is linking. This is achieved through the phosphonic acid group, which can form strong covalent bonds with a variety of functional groups on target molecules .

Biochemical Pathways

The exact biochemical pathways affected by m-PEG6-(CH2)8-phosphonic acid would depend on the specific molecules it is used to link together. It’s worth noting that phosphonopeptides, which are similar to m-peg6-(ch2)8-phosphonic acid, have been found to inhibit key enzymes related to various pathological states .

Pharmacokinetics

It is known that the hydrophilic peg linker increases the water solubility properties of the compound , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of m-PEG6-(CH2)8-phosphonic acid is the successful linking of two molecules in a bio-conjugation process . This can enable the creation of complex molecules with new properties and functions.

Action Environment

The action of m-PEG6-(CH2)8-phosphonic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the phosphonic acid group. Additionally, temperature and solvent conditions can also impact the efficiency of the bio-conjugation process .

属性

IUPAC Name |

8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O9P/c1-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-6-4-2-3-5-7-19-29(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZDSZBBOIYSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)